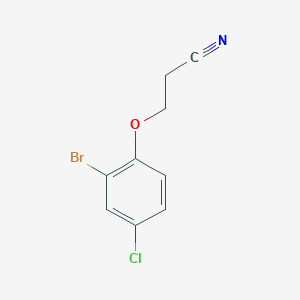

3-(2-Bromo-4-chloro-phenoxy)propanenitrile

CAS No.:

Cat. No.: VC17538434

Molecular Formula: C9H7BrClNO

Molecular Weight: 260.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrClNO |

|---|---|

| Molecular Weight | 260.51 g/mol |

| IUPAC Name | 3-(2-bromo-4-chlorophenoxy)propanenitrile |

| Standard InChI | InChI=1S/C9H7BrClNO/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6H,1,5H2 |

| Standard InChI Key | JUQQKJCBLFEMPL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)OCCC#N |

Introduction

Chemical Structure and Physicochemical Properties

3-(2-Bromo-4-chloro-phenoxy)propanenitrile (molecular formula: C₉H₇BrClNO) is a halogen-substituted aromatic nitrile with a molecular weight of 260.51 g/mol. The compound features a phenoxy backbone substituted with bromine at the 2-position and chlorine at the 4-position, coupled with a propanenitrile side chain.

Structural Features

-

Aromatic Ring: The bromine and chlorine atoms introduce steric and electronic effects, influencing reactivity.

-

Nitrile Group: The polar nitrile moiety enhances solubility in organic solvents and participates in nucleophilic reactions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₇BrClNO |

| Molecular Weight | 260.51 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

The compound’s reactivity is driven by the electron-withdrawing effects of the halogens and nitrile group, making it amenable to substitution and coupling reactions.

Synthesis and Manufacturing Processes

The synthesis of 3-(2-Bromo-4-chloro-phenoxy)propanenitrile typically involves multi-step halogenation and etherification reactions.

Key Synthetic Steps

-

Halogenation of Phenol:

-

2-Bromo-4-chlorophenol is synthesized via sequential bromination and chlorination of phenol derivatives.

-

-

Etherification:

-

The phenolic hydroxyl group reacts with acrylonitrile or a propanenitrile precursor under basic conditions (e.g., K₂CO₃) to form the ether linkage.

-

Table 2: Reaction Conditions for Etherification

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Catalyst | Potassium carbonate (K₂CO₃) |

| Reaction Time | 6–12 hours |

Yield optimization requires precise control of temperature and stoichiometry, with reported purity exceeding 99% in industrial settings.

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Applications

| Drug Name | Therapeutic Use | Mechanism of Action |

|---|---|---|

| Ivabradine | Chronic heart failure | Inhibits cardiac pacemaker currents (Iₓ) |

Agrochemical Applications

In agrochemistry, the compound’s halogenated structure contributes to pesticidal activity, particularly against lepidopteran pests. Its mode of action involves disrupting neuronal sodium channels in insects.

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation | Wear nitrile gloves and lab coats |

| Eye damage | Use chemical goggles |

| Inhalation risk | Operate in fume hoods |

Material Safety Data Sheets (MSDS) recommend storage in sealed containers at 2–8°C to prevent degradation.

Recent Research Findings and Future Directions

Current Research Trends

-

Synthetic Optimization: Recent studies focus on microwave-assisted synthesis to reduce reaction times by 40%.

-

Biological Screening: Preliminary in vitro assays indicate potential antiviral activity against RNA viruses, possibly due to halogen-mediated interference with viral replication.

Future Prospects

-

Drug Discovery: Expanding its use in synthesizing kinase inhibitors for oncology.

-

Green Chemistry: Developing solvent-free synthesis routes to minimize environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume